

An In-depth Technical Guide to N-Butylphthalimide: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: *N-Butylphthalimide*

Cat. No.: *B073850*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylphthalimide (NBP), a derivative of phthalimide, is a versatile organic compound with significant applications in chemical synthesis and emerging potential in the pharmaceutical sector. This technical guide provides a comprehensive overview of the discovery and history of **N-Butylphthalimide**, detailed experimental protocols for its synthesis, and a summary of its physicochemical and biological properties. Particular attention is given to its antifungal activity, including its mechanism of action. This document aims to serve as a valuable resource for professionals in research, and drug development by consolidating key technical data and methodologies related to **N-Butylphthalimide**.

Introduction

N-Butylphthalimide, with the chemical formula $C_{12}H_{13}NO_2$, is an organic compound featuring a butyl group attached to the nitrogen atom of a phthalimide moiety.[1] It is a white to slight yellow solid or liquid at room temperature and is soluble in various organic solvents.[2][3] While it has been traditionally used as a reagent and intermediate in organic synthesis, recent studies have highlighted its potential biological activities, particularly its antimicrobial and antifungal properties.[4][5][6] This has spurred interest in its application in the development of new therapeutic agents.

Discovery and History

The direct discovery of **N-Butylphthalimide** is not well-documented in a singular, seminal publication. However, its synthesis is intrinsically linked to the development of the Gabriel synthesis by German chemist Siegmund Gabriel in 1887.^[7]^[8] The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, using potassium phthalimide as a key reagent.^[7] This reaction proceeds via the formation of an N-alkylphthalimide intermediate. Given that **N-Butylphthalimide** is an N-alkylphthalimide, its synthesis became readily achievable following Gabriel's discovery.

While the exact first synthesis of **N-Butylphthalimide** is not clearly recorded, its preparation falls under the general scope of reactions developed in the late 19th and early 20th centuries for the derivatization of phthalimide. More recently, various patents and research articles have described specific and optimized methods for its production, reflecting its growing industrial and scientific importance.^[9]^[10]

Physicochemical Properties

A summary of the key physicochemical properties of **N-Butylphthalimide** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	2-butylisoindole-1,3-dione	[11]
CAS Number	1515-72-6	[11]
Molecular Formula	C12H13NO2	[12]
Molecular Weight	203.24 g/mol	[12]
Appearance	White to slight yellow solid or liquid	[2][3]
Melting Point	32-36 °C	
Boiling Point	309.9 °C at 760 mmHg	[11]
Solubility	Soluble in organic solvents	[13]
InChI	InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3	[12]
InChIKey	DLKDEVJCJRCPTLN-UHFFFAOYSA-N	[12]
SMILES	CCCCN1C(=O)C2=CC=CC=C2C1=O	[12]

Experimental Protocols for Synthesis

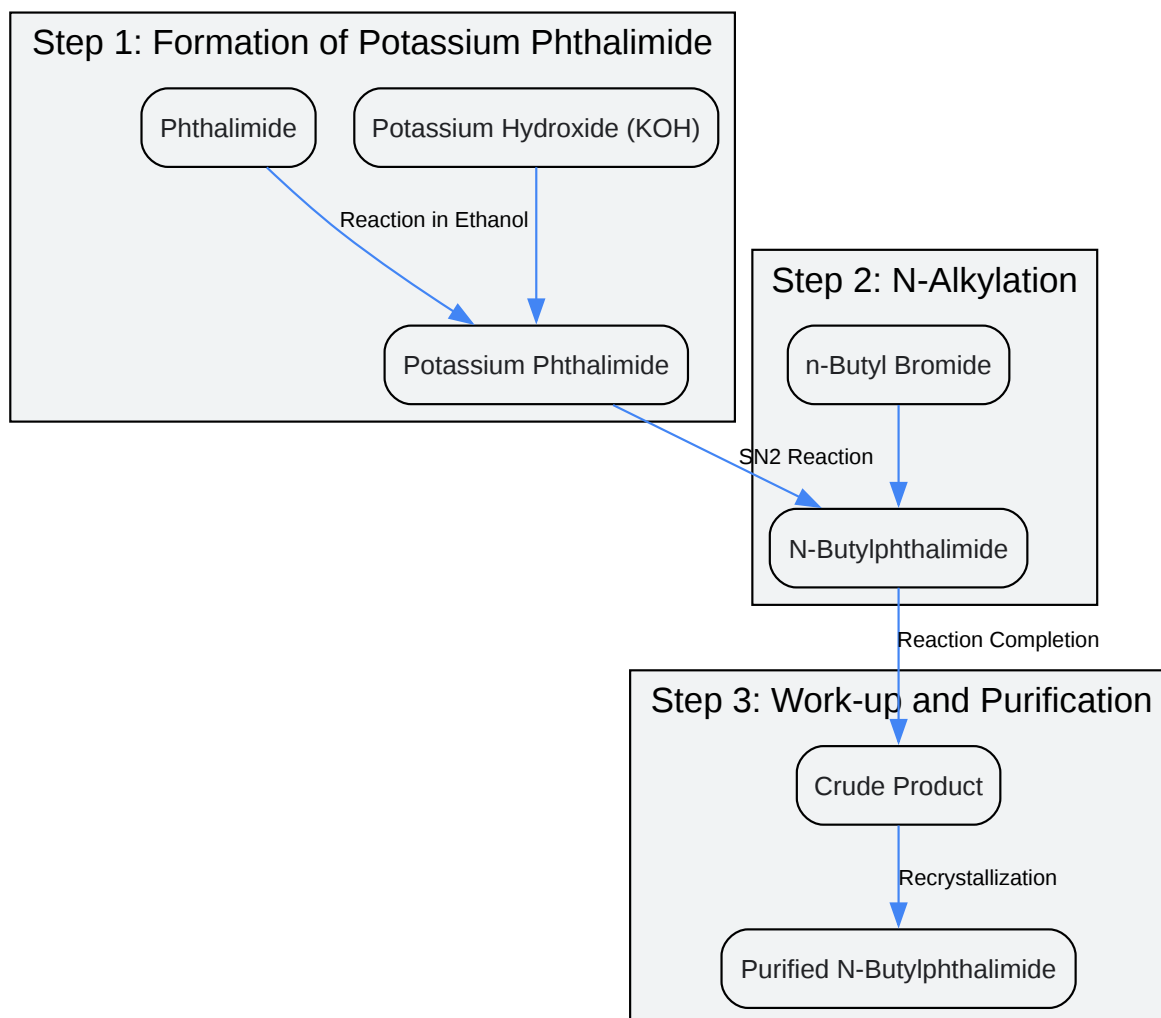
Several methods for the synthesis of **N-Butylphthalimide** have been reported. The two most common approaches are the Gabriel synthesis and the direct condensation of phthalic anhydride with n-butylamine.

Gabriel Synthesis of N-Butylphthalimide

This method involves the N-alkylation of potassium phthalimide with a butyl halide.

Workflow for Gabriel Synthesis:

Gabriel Synthesis of N-Butylphthalimide



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Caption: Workflow for the Gabriel Synthesis of **N-Butylphthalimide**.

Detailed Protocol:

- Preparation of Potassium Phthalimide:

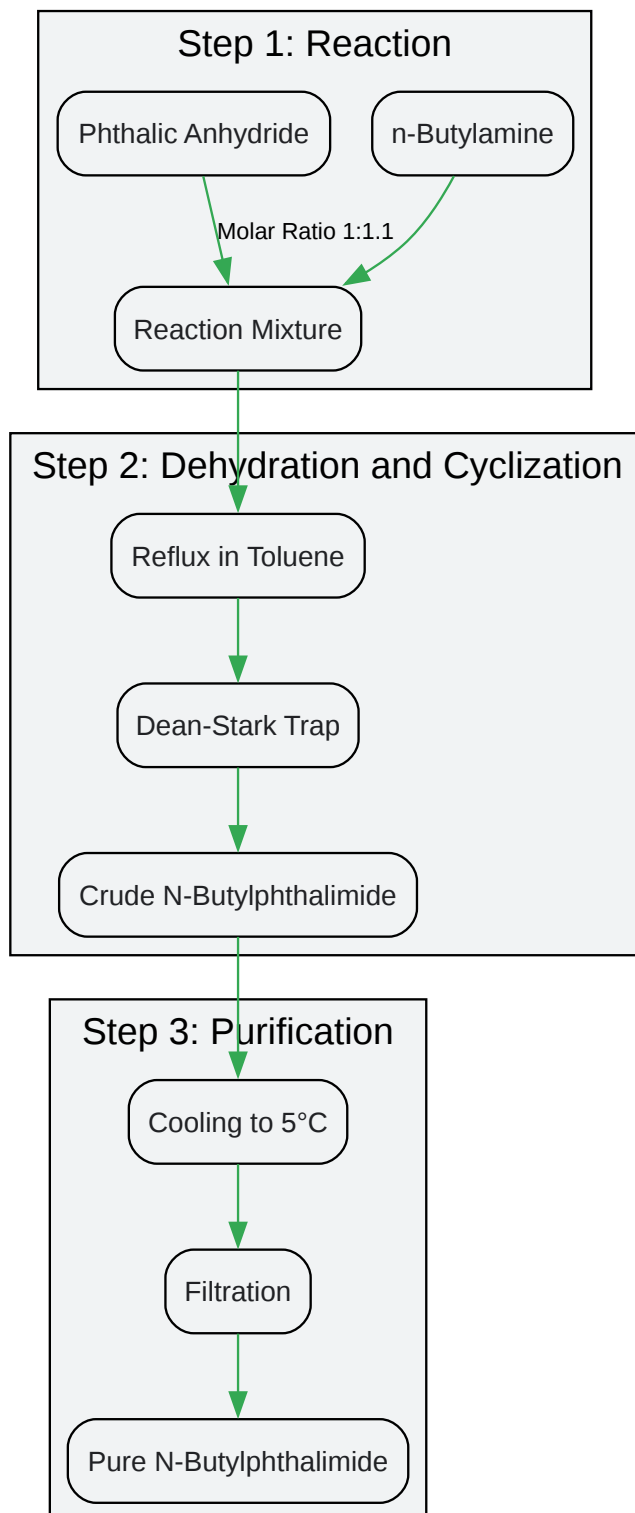
- In a round-bottom flask, dissolve phthalimide (1 equivalent) in ethanol.
- To this solution, add a solution of potassium hydroxide (1 equivalent) in ethanol, dropwise, with stirring.
- The potassium salt of phthalimide will precipitate. Filter the precipitate, wash with cold ethanol, and dry.
- N-Alkylation:
 - Suspend the dried potassium phthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
 - Add n-butyl bromide (1.1 equivalents) to the suspension.
 - Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
 - The crude **N-Butylphthalimide** will precipitate. Filter the solid, wash with water, and dry.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **N-Butylphthalimide**.

Synthesis from Phthalic Anhydride and n-Butylamine

This is a more direct and often preferred industrial method involving the condensation of phthalic anhydride with n-butylamine.^[9]

Workflow for Direct Condensation:

Direct Condensation Synthesis of N-Butylphthalimide

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Caption: Workflow for the Direct Condensation Synthesis.

Detailed Protocol:

- Reaction Setup:
 - To a solution of phthalic anhydride (1 equivalent) in toluene, add n-butylamine (1.1 equivalents) diluted with an equal weight of toluene.
 - Equip the reaction flask with a Dean-Stark trap and a reflux condenser.
- Dehydration and Cyclization:
 - Heat the solution to reflux for approximately 16 hours.^[2]
 - Collect the water formed during the reaction in the Dean-Stark trap.
 - Monitor the reaction for the cessation of water formation.
- Work-up and Purification:
 - After the reaction is complete, treat the hot toluene solution with activated carbon to decolorize.
 - Filter the hot solution and then cool the filtrate to 5°C.
 - The crude **N-Butylphthalimide** will crystallize out of the solution.
 - Collect the product by filtration, wash with cold toluene, and dry.

Biological Activity and Mechanism of Action

Recent research has focused on the biological activities of **N-Butylphthalimide**, revealing its potential as an antimicrobial and particularly as an antifungal agent.

Antifungal Activity

N-Butylphthalimide has demonstrated significant activity against various *Candida* species, including drug-resistant strains.^{[4][6]}

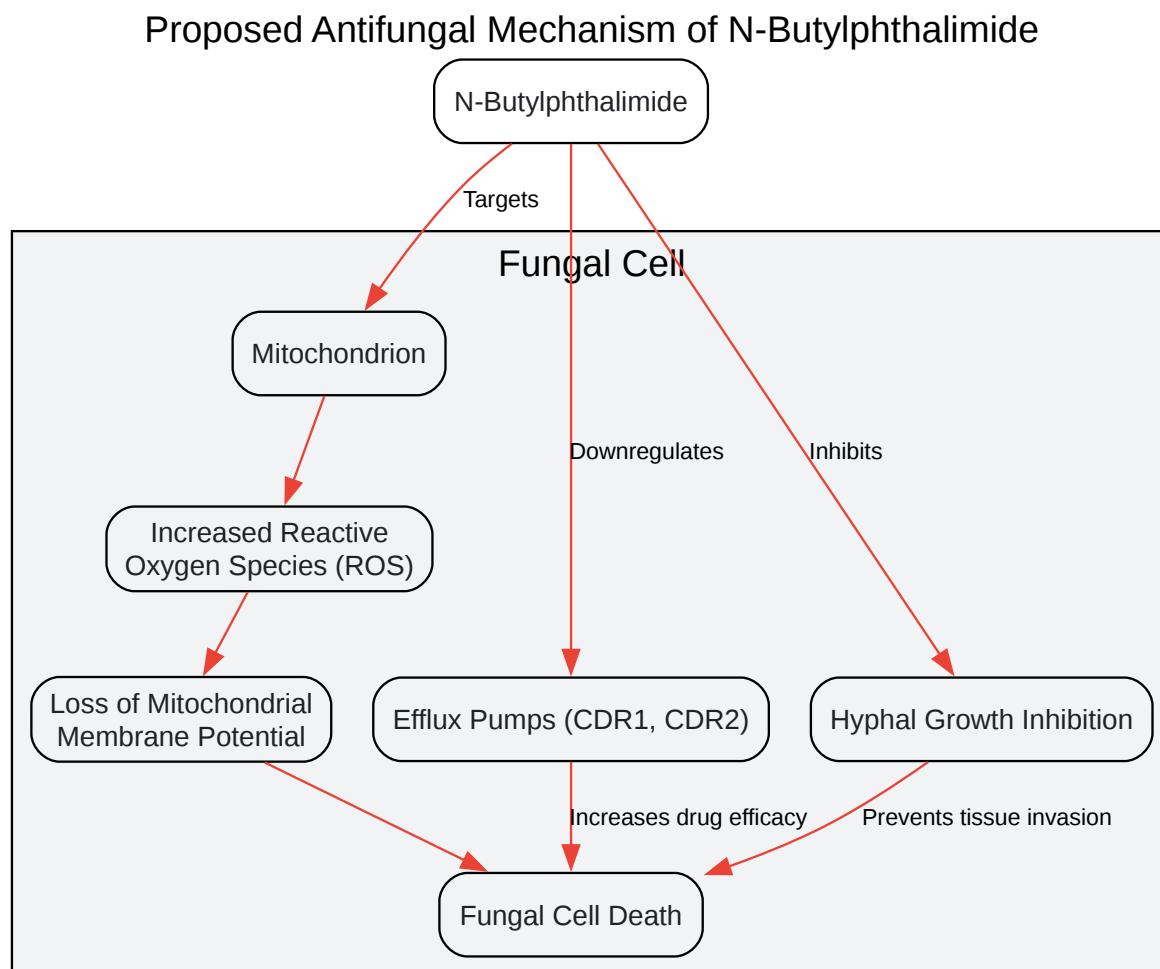
Quantitative Data on Antifungal Activity:

Organism	Activity	Concentration	Reference(s)
Candida albicans	96% biofilm inhibition	50 µg/mL	[14]
Candida albicans (resistant)	Synergistic effect with fluconazole	-	[4]
Candida glabrata (resistant)	Synergistic effect with fluconazole	-	[1]
Candida tropicalis (resistant)	Synergistic effect with fluconazole	-	[1]

Proposed Mechanism of Antifungal Action

The precise signaling pathway of **N-Butylphthalimide**'s antifungal action is still under investigation. However, studies suggest a multi-faceted mechanism that disrupts essential cellular processes in fungi.

Diagram of Proposed Antifungal Mechanism:



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Caption: Proposed Mechanism of Antifungal Action of **N-Butylphthalimide**.

The proposed mechanism involves:

- Induction of Oxidative Stress: **N-Butylphthalimide** appears to induce the accumulation of reactive oxygen species (ROS) within the fungal cell.[4]
- Mitochondrial Dysfunction: This increase in ROS leads to a loss of mitochondrial membrane potential, disrupting cellular energy production and triggering apoptosis-like cell death.[4]

- **Inhibition of Efflux Pumps:** **N-Butylphthalimide** has been shown to down-regulate the expression of genes encoding for drug efflux pumps, such as CDR1 and CDR2.^{[1][4]} This is particularly significant in drug-resistant strains, as it can restore their sensitivity to conventional antifungal drugs like fluconazole.
- **Inhibition of Hyphal Growth:** The compound also inhibits the formation of hyphae, which are crucial for the virulence and tissue invasion of pathogenic fungi like *Candida albicans*.^[6]

Applications in Drug Development and Research

The multifaceted biological activity of **N-Butylphthalimide** makes it a promising candidate for further investigation in drug development.

- **Antifungal Drug Development:** Its efficacy against resistant *Candida* species, both alone and in combination with existing drugs, makes it a valuable lead compound for the development of new antifungal therapies.
- **Enzyme Inhibition:** **N-Butylphthalimide** has been reported to inhibit certain enzymes, suggesting its potential as a scaffold for designing more specific enzyme inhibitors for various therapeutic targets.^[14]
- **Organic Synthesis:** It continues to be a useful building block in organic synthesis for the introduction of a protected primary amine or for the synthesis of more complex heterocyclic structures.

Conclusion

N-Butylphthalimide, a compound with a history rooted in the classical Gabriel synthesis, is experiencing a resurgence of interest due to its significant biological activities. Its straightforward synthesis, coupled with its potent antifungal properties and a mechanism of action that can overcome drug resistance, positions it as a valuable molecule for further research and development. This technical guide provides a solid foundation of its discovery, synthesis, and properties, which will be beneficial for researchers and scientists working in the fields of organic chemistry, medicinal chemistry, and drug discovery. Further elucidation of its specific molecular targets and signaling pathways will undoubtedly open up new avenues for its therapeutic application.

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